molecular formula C9H7Cl3O B13909906 Benzoyl chloride, 3,5-bis(chloromethyl)- CAS No. 167082-57-7

Benzoyl chloride, 3,5-bis(chloromethyl)-

Cat. No.: B13909906
CAS No.: 167082-57-7
M. Wt: 237.5 g/mol
InChI Key: YLTACSLSISHCMR-UHFFFAOYSA-N
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Description

Benzoyl chloride, 3,5-bis(chloromethyl)-: is an organic compound with the molecular formula C9H7Cl3O. It is a derivative of benzoyl chloride, where two chloromethyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Blanc Chloromethylation: This method involves the reaction of benzoyl chloride with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or ferric chloride.

    Direct Chlorination: Another method involves the direct chlorination of 3,5-dimethylbenzoyl chloride using chlorine gas in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods: Industrial production of benzoyl chloride, 3,5-bis(chloromethyl)- typically involves large-scale chloromethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters ensures efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or triethylamine are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran are used.

Major Products Formed:

    Substitution Reactions: Substituted benzoyl derivatives.

    Oxidation Reactions: Corresponding carboxylic acids.

    Reduction Reactions: Benzyl alcohol derivatives.

Mechanism of Action

Molecular Targets and Pathways: Benzoyl chloride, 3,5-bis(chloromethyl)- exerts its effects primarily through its reactivity with nucleophiles. The chloromethyl groups act as electrophilic centers, allowing the compound to react with various nucleophiles to form covalent bonds. This reactivity is exploited in the synthesis of complex molecules and materials .

Pathways Involved:

Comparison with Similar Compounds

Properties

CAS No.

167082-57-7

Molecular Formula

C9H7Cl3O

Molecular Weight

237.5 g/mol

IUPAC Name

3,5-bis(chloromethyl)benzoyl chloride

InChI

InChI=1S/C9H7Cl3O/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H,4-5H2

InChI Key

YLTACSLSISHCMR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CCl)C(=O)Cl)CCl

Origin of Product

United States

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